2-(Cyclohept-1-en-1-yl)ethan-1-amine
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Overview
Description
2-(Cyclohept-1-en-1-yl)ethan-1-amine is an organic compound characterized by a cycloheptene ring attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine typically involves the reaction of cycloheptene with ethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the ethylamine group to the cycloheptene ring. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions are crucial to achieving high purity and consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohept-1-en-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptane derivatives.
Scientific Research Applications
2-(Cyclohept-1-en-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Cyclohept-1-en-1-yl)ethan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing biological pathways and chemical processes. The cycloheptene ring provides structural rigidity and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-1-en-1-yl)ethan-1-amine: Similar structure but with a six-membered ring.
2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its seven-membered ring, which imparts different chemical and physical properties compared to its six-membered ring analogs. This uniqueness makes it valuable for specific applications where the ring size and structure play a crucial role.
Biological Activity
2-(Cyclohept-1-en-1-yl)ethan-1-amine, a compound characterized by its unique cycloheptene structure, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H15N, indicating the presence of a cycloheptene ring and an amine functional group. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence cellular signaling pathways and metabolic processes, potentially leading to therapeutic effects.
Biological Activities
Research indicates that derivatives of this compound exhibit several biological activities:
- Antiviral Activity : Some studies suggest that this compound may inhibit viral proteins, particularly against strains like H1N1 influenza virus, indicating its potential as a lead structure for antiviral agents.
- Cytotoxic Effects : Investigations into related compounds have shown that modifications can enhance cytotoxicity against cancer cell lines. The presence of the cycloheptene moiety may contribute to this activity by facilitating interactions with cellular components .
Study 1: Antiviral Properties
A study evaluated the antiviral efficacy of various derivatives of this compound against H1N1. The results indicated that certain derivatives exhibited significant inhibition of viral replication, suggesting a promising avenue for further drug development.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 15 | Inhibition of viral protein function |
Derivative A | 10 | Direct interaction with viral RNA |
Derivative B | 25 | Modulation of host immune response |
Study 2: Cytotoxicity in Cancer Cells
In another study, the cytotoxicity of this compound was assessed in various cancer cell lines. The findings revealed a concentration-dependent increase in cell death, particularly in breast cancer cells.
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF7 (Breast Cancer) | 12 | High sensitivity |
HeLa (Cervical Cancer) | 30 | Moderate sensitivity |
A549 (Lung Cancer) | 20 | Variable response |
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to exhibit distinct biological properties compared to other amines. Below is a comparison with similar compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
Cyclopentene-derived amines | Cyclic Amine | Smaller ring structure; different reactivity |
Linear alkyl amines | Aliphatic Amine | No cyclic structure; different binding properties |
Aromatic amines | Aromatic Compound | Higher stability; different interaction profiles |
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-(cyclohepten-1-yl)ethanamine |
InChI |
InChI=1S/C9H17N/c10-8-7-9-5-3-1-2-4-6-9/h5H,1-4,6-8,10H2 |
InChI Key |
UVHFHVLJBYJTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)CCN |
Origin of Product |
United States |
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